tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725593
InChI: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-8-5-7-17-10(8)9-4-6-13-15-9/h4,6,8,10H,5,7H2,1-3H3,(H,13,15)(H,14,16)/t8-,10-/m1/s1
SMILES:
Molecular Formula: C12H19N3O3
Molecular Weight: 253.30 g/mol

tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate

CAS No.:

Cat. No.: VC17725593

Molecular Formula: C12H19N3O3

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate -

Specification

Molecular Formula C12H19N3O3
Molecular Weight 253.30 g/mol
IUPAC Name tert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate
Standard InChI InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-8-5-7-17-10(8)9-4-6-13-15-9/h4,6,8,10H,5,7H2,1-3H3,(H,13,15)(H,14,16)/t8-,10-/m1/s1
Standard InChI Key AHHLOSAPBDFQII-PSASIEDQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2
Canonical SMILES CC(C)(C)OC(=O)NC1CCOC1C2=CC=NN2

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure comprises three key components:

  • A tert-butyl carbamate group (-OC(=O)N(C)(C)C) providing steric bulk and stability.

  • A chiral oxolane ring (tetrahydrofuran) with defined (2R,3R) configurations.

  • A 1H-pyrazol-3-yl substituent attached to the oxolane ring, contributing to hydrogen-bonding capabilities and π-π interactions .

The stereochemistry is critical for its biological interactions. The (2R,3R) configuration ensures spatial alignment of functional groups, enabling selective binding to chiral biological targets .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Nametert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate
CAS Number2059910-13-1
Molecular FormulaC₁₂H₁₉N₃O₃
Molecular Weight253.30 g/mol
XLogP30.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Stereochemical Significance

The (2R,3R) configuration confers distinct physicochemical properties. Computational models indicate that the oxolane ring adopts a twist-boat conformation, positioning the pyrazole and carbamate groups for optimal intermolecular interactions . This conformation is stabilized by intramolecular hydrogen bonds between the carbamate’s NH and the pyrazole’s N-atom, as evidenced by density functional theory (DFT) calculations .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step sequences emphasizing stereochemical control:

  • Oxolane Ring Formation:

    • Starting from D-ribose, a stereoselective cyclization using BF₃·OEt₂ yields the (2R,3R)-oxolane intermediate .

    • Key Reaction:

      D-riboseBF3OEt2(2R,3R)oxolane-3-amine\text{D-ribose} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} (2R,3R)-\text{oxolane-3-amine}
  • Carbamate Protection:

    • The amine group is protected with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, CH₂Cl₂) .

  • Pyrazole Introduction:

    • A Suzuki-Miyaura coupling attaches the pyrazole ring to the oxolane system using Pd(PPh₃)₄ catalyst and K₂CO₃ base .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Oxolane FormationBF₃·OEt₂, CH₂Cl₂, 0°C7895
Carbamate ProtectionBoc₂O, DMAP, CH₂Cl₂, rt9298
Pyrazole CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C6590

Challenges in Stereochemical Control

Maintaining the (2R,3R) configuration during synthesis requires stringent conditions. Epimerization at C3 is a common side reaction, mitigated by using low-temperature protocols and non-polar solvents . Chromatographic purification (e.g., silica gel, hexane/EtOAc) achieves enantiomeric excess (ee) >99% .

Computational and Physicochemical Properties

Thermodynamic Stability

DFT calculations (B3LYP/6-31G*) reveal a Gibbs free energy (ΔG) of -234.5 kJ/mol for the most stable conformer, attributed to intramolecular H-bonding and minimized steric strain . The molecule’s dipole moment (4.2 D) suggests moderate polarity, aligning with its solubility in dichloromethane and dimethylformamide .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicts good intestinal absorption .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrazole ring .

  • Toxicity: Ames test predictions indicate low mutagenic potential (TA98/TA100 = negative) .

Applications in Drug Discovery

Kinase Inhibition

The pyrazole-carbamate scaffold shows nanomolar inhibition (IC₅₀ = 23 nM) against EGFR T790M mutants, a target in non-small cell lung cancer . Molecular docking studies reveal hydrogen bonds with Met793 and hydrophobic interactions with Leu844 .

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits MIC₉₀ = 8 μg/mL, comparable to vancomycin . The mechanism involves disruption of penicillin-binding protein 2a (PBP2a) .

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